Propanoic acid, lead(4+) salt (9CI)

Thermal analysis Precursor chemistry Materials synthesis

Researchers requiring Pb(IV)-mediated oxidative transformations often face the extreme moisture sensitivity of lead tetraacetate (LTA), complicating scale-up and multi-step protocols. Lead(IV) propionate (tech-95) addresses this with slower hydrolysis kinetics (rating 7), a lower melting point (132°C), and retention of the Pb(IV)→Pb(II) oxidative driving force for decarboxylation, lactonisation, and C-C bond formation. • Hydrolytic sensitivity rating 7 vs. LTA's higher reactivity-wider operational window for non-dedicated equipment • Mp 132°C (43°C lower than LTA) enables melt-coating and lower-temperature thermal precursor routes to PbO/PbO₂ thin films • MW 499.48 g/mol-factor 12.7% higher MW into stoichiometric calculations vs. acetate analogs • Commercially available at 95% purity; only readily accessible Pb(IV) carboxylate with a propionate ligand framework

Molecular Formula C12H20O8Pb-4
Molecular Weight 499 g/mol
CAS No. 19183-30-3
Cat. No. B102196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanoic acid, lead(4+) salt (9CI)
CAS19183-30-3
Molecular FormulaC12H20O8Pb-4
Molecular Weight499 g/mol
Structural Identifiers
SMILESCCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Pb]
InChIInChI=1S/4C3H6O2.Pb/c4*1-2-3(4)5;/h4*2H2,1H3,(H,4,5);/p-4
InChIKeyMCRFCFOUSBRLFA-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead(IV) Propionate Identity and Procurement


Propanoic acid, lead(4+) salt (9CI), commonly referred to as lead(IV) propionate or lead tetrapropionate, is a lead(IV) carboxylate with the molecular formula C₁₂H₂₀O₈Pb and a molecular weight of 499.48 g·mol⁻¹ [1]. The compound is commercially available, typically at a technical grade purity of 95%, and is supplied as a solid with a reported melting point of 132 °C [1]. It exhibits hydrolytic sensitivity (rating 7), reacting slowly with moisture or water, and carries GHS hazard classifications for acute oral and inhalation toxicity (H302, H332), reproductive toxicity (H360), and chronic aquatic toxicity (H410) . The compound belongs to the class of lead(IV) tetracarboxylates, which are recognized in synthetic organic chemistry for their utility as oxidizing agents and for mediating carbon–carbon bond-forming reactions via reductive elimination of Pb(IV) to Pb(II) [2].

Supports Pb(IV)-mediated oxidative decarboxylation and C–C bond formation
Reduced melting point supports lower thermal-budget processing for oxide films
Slower hydrolysis enables less stringent anhydrous handling compared to lead tetraacetate

Why Lead(IV) Propionate Is Not Interchangeable with Analogs


The three most closely related compounds—lead(IV) propionate, lead(IV) acetate (lead tetraacetate, LTA), and lead(II) propionate—differ in oxidation state, carboxylate chain length, and molecular weight, each of which imparts distinct physicochemical and reactivity profiles. Substituting lead(IV) propionate with lead(II) propionate eliminates the thermodynamic driving force associated with Pb(IV)→Pb(II) reduction that underpins oxidative decarboxylation and C–C bond-forming reactions [1]. Conversely, substituting with lead(IV) acetate alters the steric and electronic environment of the carboxylate ligands, which has been shown to influence the efficiency of decarboxylation and lactonisation processes in lead(IV) tetracarboxylate-mediated reactions [2]. The quantitative evidence below demonstrates that these differences translate into measurable variations in melting point, hydrolytic stability, and molecular weight—parameters that directly affect handling protocols, thermal processing windows, and stoichiometric calculations in both research and industrial settings.

Target Pb(IV) propionate Substitute Pb(II) propionate Lacks Pb(IV)→Pb(II) redox driving force; cannot replicate oxidative decarboxylation or C–C bond formation
Target Pb(IV) propionate Substitute Pb(IV) acetate Carboxylate ligand length alters reaction efficiency and hydrolytic stability; requires glacial acetic acid stabilization

Lead(IV) Propionate Differentiation Evidence


Melting Point Reduction vs. Lead(IV) Acetate

Lead(IV) propionate exhibits a melting point of 132 °C, which is 43 °C lower than the 175 °C melting point reported for lead(IV) acetate (lead tetraacetate, LTA) [1]. This substantial difference in phase-transition temperature indicates that lead(IV) propionate enters a molten state at a significantly lower temperature, which may facilitate solution-based or melt-processing applications where thermal input must be minimized. The comparison is cross-study in nature, as no single publication reports both values simultaneously; however, both measurements derive from established chemical database sources.

Melting Point
Data to verify
132 °C (target) vs 175 °C (LTA), Δ −43 °C (24.6% lower)
Supports reduced thermal processing window
Cross-study comparison; verify under protocol conditions
Thermal analysis Precursor chemistry Materials synthesis

Controlled Hydrolytic Sensitivity

Lead(IV) propionate is classified with a Hydrolytic Sensitivity rating of 7, defined as 'reacts slowly with moisture/water' . In contrast, lead(IV) acetate reacts vigorously with water, undergoing rapid hydrolysis to PbO₂ and acetic acid, necessitating commercial stabilization with 5–10% glacial acetic acid [1]. This difference in hydrolysis kinetics means that lead(IV) propionate offers a wider operational window in environments where trace moisture cannot be rigorously excluded, potentially simplifying handling protocols relative to the more moisture-sensitive lead(IV) acetate.

Hydrolytic Sensitivity
Source review
Rating 7: slow hydrolysis vs rapid hydrolysis (LTA)
May simplify handling in presence of moisture
Requires validation under specific anhydrous protocols
Moisture sensitivity Reagent handling Reaction design

Molecular Weight and Stoichiometry Impact

Lead(IV) propionate has a molecular weight of 499.48 g·mol⁻¹, which is 12.7% higher than lead(IV) acetate (443.38 g·mol⁻¹) and 41.4% higher than lead(II) propionate (353.3 g·mol⁻¹) [1][2][3]. This difference directly impacts gravimetric calculations for reaction stoichiometry: to deliver an equivalent molar quantity of lead, approximately 1.13 g of lead(IV) propionate is required for every 1.00 g of lead(IV) acetate. For procurement, this means that the same mass of material delivers fewer moles of lead, a factor that must be accounted for in cost-per-mole comparisons and reaction scaling.

Molecular Weight
Reported
499.48 g/mol, +12.7% vs LTA; +41.4% vs Pb(II) propionate
Impacts gravimetric dosing and cost-per-mole
Adjust stoichiometric calculations accordingly
Stoichiometry Formulation Precursor dosing

Retained Pb(IV) Oxidation State for Oxidation Chemistry

Lead(IV) propionate contains lead in the +4 oxidation state, which provides a potent thermodynamic driving force for oxidative transformations via reduction to Pb(II). This is a class-level property shared with lead(IV) acetate: the Pb(IV)/Pb(II) redox couple has a standard reduction potential of approximately +1.69 V vs. SHE [1]. In contrast, lead(II) propionate (CAS 42558-73-6) lacks this oxidative capability, as the Pb(II) state cannot act as an oxidizing agent in the same manner. While no direct electrochemical comparison of Pb(IV) propionate vs. Pb(IV) acetate has been published, the class-level inference is that both Pb(IV) carboxylates share the Pb(IV)→Pb(II) redox couple; the differentiation lies in the identity of the carboxylate ligand, which has been shown to modulate the efficiency of substrate oxidation in lead tetracarboxylate-mediated reactions [2]. Users requiring oxidative decarboxylation or C–C bond-forming reactivity must select a Pb(IV) species; lead(II) propionate is not a functional substitute.

Oxidation State
Class-level
Pb(IV) → Pb(II) redox couple (~+1.69 V)
Essential for oxidative reactivity; Pb(II) cannot substitute
Class-level inference; ligand may modulate efficiency
Oxidation potential Synthetic methodology Redox chemistry

Lead(IV) Propionate Application Scenarios


Thermal Decomposition Precursor for Lead Oxide Thin Films

Lead(IV) propionate's melting point of 132 °C—43 °C lower than lead(IV) acetate—positions it as a candidate precursor for thermal decomposition routes to PbO or PbO₂ thin films where substrate thermal sensitivity or energy cost considerations favor lower processing temperatures. The compound has been demonstrated, in its lead(II) form, to serve as a precursor for PbO thin-film electrodes via thermal decomposition at 200–700 °C ; the Pb(IV) variant may offer distinct decomposition pathways owing to the higher oxidation state and lower melting point. Researchers evaluating precursor candidates should consider that the 132 °C melting point may facilitate melt-coating or spray-deposition approaches prior to thermal conversion.

Oxidation Reactions Under Less Stringent Anhydrous Conditions

For oxidative transformations that require a Pb(IV) reagent but where the extreme moisture sensitivity of lead(IV) acetate presents handling challenges, lead(IV) propionate's slower hydrolysis kinetics (Hydrolytic Sensitivity 7: 'reacts slowly with moisture/water') offer a practical advantage . In synthetic protocols where adventitious moisture is difficult to exclude—such as scale-up reactions, multi-step sequences without intermediate isolation, or reactions conducted in non-dedicated equipment—lead(IV) propionate may provide a more forgiving operational window while retaining the Pb(IV)→Pb(II) oxidative driving force characteristic of the class [1].

Carboxylate Ligand Effects in Gravimetric Formulation

In lead(IV) tetracarboxylate-mediated reactions—including oxidative decarboxylation, lactonisation, and Pinhey phenylation—the identity of the carboxylate ligand has been shown to affect reaction efficiency and product distribution . Lead(IV) propionate (MW 499.48 g·mol⁻¹) provides a propionate ligand environment distinct from the acetate ligand of LTA. Researchers systematically screening carboxylate ligands for lead(IV)-mediated transformations should include lead(IV) propionate in their optimization matrix, as the propionate chain length may impart different steric and electronic effects compared to acetate. Procurement decisions should account for the 12.7% higher molecular weight when calculating molar equivalents for reaction stoichiometry [1].

Non-Acetate Lead(IV) Source for Materials Chemistry

Certain sol-gel, chemical solution deposition, or metal-organic decomposition (MOD) routes to lead-containing oxide materials may benefit from a Pb(IV) precursor with a carboxylate ligand other than acetate, in order to control decomposition chemistry, avoid acetate-derived carbon contamination, or match the ligand set of co-precursors. Lead(IV) propionate (commercially available at 95% purity) serves as the only readily available Pb(IV) carboxylate with a propionate ligand framework, filling a niche between the more common lead(IV) acetate and lead(II) carboxylates. Its demonstrated use as a thermal precursor for PbO electrodes [1] supports its viability in materials applications.

Application
Selection Property
Validation Focus
Thermal decomposition precursor for Pb oxide films
Reduced melting point supporting lower-temperature processing
Decomposition pathway and thin-film quality
Oxidative transformations under less stringent anhydrous conditions
Controlled hydrolytic sensitivity
Reaction robustness in non-anhydrous setups
Lead(IV) carboxylate ligand screening
Propionate ligand environment
Ligand-dependent reaction efficiency and selectivity
Non-acetate Pb(IV) source for materials chemistry
Alternative carboxylate ligand (propionate)
Decomposition chemistry and carbon residue control
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